6-(5-Hydroxy-4,4-dimethylpentyl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Hydroxy-4,4-dimethylpentyl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by a cyclohexene ring with a ketone group at the second position and a hydroxy-substituted dimethylpentyl side chain at the sixth position. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Hydroxy-4,4-dimethylpentyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis to yield cyclohexenone derivatives . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods: Industrially, cyclohexenone derivatives, including this compound, are produced by catalytic oxidation of cyclohexene using oxidizing agents such as hydrogen peroxide and vanadium catalysts . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(5-Hydroxy-4,4-dimethylpentyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-(5-Hydroxy-4,4-dimethylpentyl)cyclohex-2-en-1-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-(5-Hydroxy-4,4-dimethylpentyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Cyclohex-2-en-1-one: A simpler cyclohexenone derivative with similar reactivity but lacking the hydroxy-substituted side chain.
4-Hydroxy-4-methylpentylcyclohex-2-en-1-one: Another derivative with a different substitution pattern on the cyclohexene ring.
Uniqueness: 6-(5-Hydroxy-4,4-dimethylpentyl)cyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
90122-48-8 |
---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
6-(5-hydroxy-4,4-dimethylpentyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H22O2/c1-13(2,10-14)9-5-7-11-6-3-4-8-12(11)15/h4,8,11,14H,3,5-7,9-10H2,1-2H3 |
InChI Key |
NKCWBTLTEOGRPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC1CCC=CC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.